molecular formula C16H13ClF5N B2481199 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine CAS No. 2344678-80-2

3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine

Cat. No.: B2481199
CAS No.: 2344678-80-2
M. Wt: 349.73
InChI Key: FRQANALEWHSPRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a propan-1-amine derivative featuring two substituted aromatic rings: a 3-chloro-4-fluorophenyl group and a 4-fluoro-3-(trifluoromethyl)phenyl group. Its molecular formula is C₁₆H₁₂ClF₄N, with a molecular weight of 333.72 g/mol. The presence of multiple halogen substituents (Cl, F) and a trifluoromethyl (-CF₃) group confers high electronegativity and lipophilicity, which are critical for interactions with biological targets such as G protein-coupled receptors (GPCRs) or enzymes . The hydrochloride salt form (CAS: 5203) is commonly used to enhance aqueous solubility for pharmaceutical applications .

Properties

IUPAC Name

3-(3-chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13ClF5N/c17-12-7-9(1-4-14(12)19)2-6-15(23)10-3-5-13(18)11(8-10)16(20,21)22/h1,3-5,7-8,15H,2,6,23H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRQANALEWHSPRH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CCC(C2=CC(=C(C=C2)F)C(F)(F)F)N)Cl)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13ClF5N
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine” typically involves multi-step organic reactions. A common synthetic route might include:

    Halogenation: Introduction of chlorine and fluorine atoms into the phenyl rings.

    Amination: Formation of the amine group through nucleophilic substitution.

    Coupling Reactions: Connecting the substituted phenyl rings via a propan-1-amine linker.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve:

    Batch or Continuous Flow Reactors: To ensure precise control over reaction conditions.

    Catalysts: To enhance reaction rates and selectivity.

    Purification Techniques: Such as recrystallization, distillation, or chromatography to obtain the pure compound.

Chemical Reactions Analysis

Substitution Reactions

The presence of chlorine and fluorine atoms on the phenyl rings enables nucleophilic aromatic substitution (NAS) under specific conditions. The electron-withdrawing trifluoromethyl group further activates adjacent positions for substitution.

Key Reagents and Conditions:

  • Chlorine Replacement : Reaction with alkoxide or amine nucleophiles in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) .

  • Fluorine Retention : Fluorine’s high electronegativity typically resists substitution unless under extreme conditions (e.g., strong bases like LDA at −78°C) .

Example Reaction:

Ar-Cl+NH2RCuI, DMF, 100°CAr-NHR+HCl\text{Ar-Cl} + \text{NH}_2\text{R} \xrightarrow{\text{CuI, DMF, 100°C}} \text{Ar-NHR} + \text{HCl}

Products: Amine-substituted derivatives with retained trifluoromethyl and fluorine groups .

Amine Functionalization

The primary amine group undergoes alkylation, acylation, and condensation reactions, forming secondary or tertiary amines.

Common Pathways:

Reaction Type Reagents/Conditions Major Products
Alkylation R-X, K₂CO₃, DCM, 25°CN-Alkylated propan-1-amine derivatives
Acylation AcCl, Et₃N, THF, 0°C → RTAmides (e.g., Ar-CONHR)
Schiff Base Aldehyde, MeOH, refluxImines (Ar-CH=N-Ar)

Case Study: Condensation with 4-fluorobenzaldehyde under acidic conditions yielded a Schiff base with enhanced stability due to the trifluoromethyl group’s electron-withdrawing effect .

Oxidation and Reduction

The propan-1-amine linker and aromatic rings participate in redox reactions:

Oxidation:

  • Amine Oxidation : Using KMnO₄/H₂SO₄ converts the primary amine to a nitro group, though this is rare due to steric hindrance from adjacent substituents .

  • Side-Chain Oxidation : Tertiary C-H bonds in the propan-1-amine chain are resistant to oxidation under standard conditions.

Reduction:

  • Catalytic Hydrogenation : H₂/Pd-C reduces nitro groups (if present) but leaves halogens and trifluoromethyl groups intact .

Coupling Reactions

The compound serves as a building block in cross-coupling reactions, leveraging its halogenated aryl groups:

Reaction Catalyst Products
Suzuki-Miyaura Pd(PPh₃)₄, K₂CO₃Biaryl derivatives with extended π-systems
Buchwald-Hartwig Pd₂(dba)₃, XantphosN-Aryl amines

Example: Suzuki coupling with phenylboronic acid generated a triarylpropan-1-amine analog, showcasing utility in medicinal chemistry .

Impact of Trifluoromethyl Group

The -CF₃ group:

  • Enhances metabolic stability via steric and electronic effects .

  • Directs electrophilic substitution to meta positions due to its strong electron-withdrawing nature.

  • Stabilizes intermediates in free-radical reactions (e.g., polymerizations) .

Comparative Reactivity Table

Functional Group Reactivity Preferred Reactions
3-Chloro-4-fluorophenylHigh (NAS, coupling)Suzuki, Ullmann
4-Fluoro-3-(trifluoromethyl)phenylModerate (steric hindrance)Electrophilic substitution, reduction
Propan-1-amineHigh (nucleophilic)Alkylation, acylation

Scientific Research Applications

Antidepressant Activity

Research indicates that compounds with similar structural motifs exhibit significant antidepressant properties. The trifluoromethyl group is known to enhance the interaction with serotonin receptors, which is crucial for mood regulation. Studies have shown that fluorinated analogs can increase the potency of serotonin reuptake inhibitors, potentially leading to new treatments for depression and anxiety disorders .

Anticancer Potential

Fluorinated compounds are often explored for their anticancer properties. The unique electronic characteristics imparted by the trifluoromethyl group may enhance the binding affinity to cancer-related targets. Preliminary studies suggest that similar compounds can inhibit tumor growth by interfering with cell signaling pathways .

Case Study 1: Serotonin Reuptake Inhibition

A study focusing on the structure-activity relationship (SAR) of fluorinated phenyl compounds demonstrated that introducing a trifluoromethyl group at specific positions significantly increased the inhibition of serotonin reuptake. This suggests that 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine could be developed as a more effective antidepressant .

Case Study 2: Anticancer Activity

In vitro assays on similar fluorinated compounds have shown promising results in inhibiting cancer cell proliferation. The mechanism appears to involve the disruption of key signaling pathways essential for tumor growth. Further research is needed to explore the efficacy of this specific compound against various cancer cell lines .

Research Findings

Recent literature emphasizes the importance of fluorine in drug design:

  • Increased Bioavailability : Fluorinated drugs often exhibit improved bioavailability due to enhanced metabolic stability.
  • Target Interaction : The presence of electronegative fluorine atoms can facilitate stronger interactions with biological targets, potentially leading to increased therapeutic effects.

Mechanism of Action

The mechanism of action for “3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine” would depend on its specific application. Generally, it might involve:

    Molecular Targets: Binding to specific proteins, enzymes, or receptors.

    Pathways Involved: Modulating biochemical pathways such as signal transduction, metabolic processes, or gene expression.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations on Aromatic Rings

3-(3,4-Difluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine hydrochloride
  • Molecular Formula : C₁₆H₁₂F₅N·HCl
  • Key Differences : Replaces the 3-chloro substituent with a 3-fluoro group.
Cinacalcet Impurity 2 (N-(1-naphthalen-1-ylethyl)-3-[4-(trifluoromethyl)phenyl]propan-1-amine hydrochloride)
  • Molecular Formula : C₂₃H₂₃F₃N₂·HCl
  • Key Differences : Incorporates a naphthalenylethyl group instead of fluorinated phenyl rings.
  • Impact : Increased aromaticity enhances lipophilicity, likely improving blood-brain barrier penetration but reducing solubility .

Heterocyclic Modifications

3-(3-Fluorophenyl)-N-{[2-(1H-imidazol-1-yl)pyrimidin-4-yl]methyl}propan-1-amine
  • Molecular Formula : C₁₇H₁₈FN₅
  • Key Differences : Substitutes one phenyl ring with a pyrimidine-imidazole hybrid.
3-[3-(Trifluoromethyl)-1H,4H,5H,6H-cyclopenta[c]pyrazol-1-yl]propan-1-amine
  • Molecular Formula : C₁₀H₁₄F₃N₃
  • Key Differences : Replaces aromatic rings with a rigid cyclopentapyrazole scaffold.
  • Impact : Structural rigidity may improve selectivity but reduce conformational adaptability during receptor binding .

Physicochemical and Pharmacokinetic Properties

Compound Name Molecular Weight (g/mol) LogP* Solubility (HCl Salt) Key Substituents
Target Compound 333.72 ~3.5 High Cl, F, -CF₃
3,4-Difluorophenyl Analog (Hydrochloride) 356.73 ~3.2 High F, -CF₃
Cinacalcet Impurity 2 444.90 ~5.0 Moderate Naphthalenylethyl, -CF₃
Pyrimidine-Imidazole Hybrid 311.36 ~2.8 Low Heterocyclic, F

*LogP values estimated based on substituent contributions.

Stereochemical Considerations

  • Chiral Centers : The target compound lacks chiral centers, whereas analogs like (R)-N-(1-(naphthalen-1-yl)ethyl)-3-(3-(trifluoromethyl)phenyl)propan-1-amine () exhibit enantiomer-specific activity. For instance, the (R)-enantiomer of Cinacalcet-related compounds shows higher calcimimetic activity .
  • Impact : Stereochemistry in analogs can drastically alter pharmacokinetics (e.g., metabolism by CYP450 enzymes) and therapeutic efficacy .

Biological Activity

The compound 3-(3-Chloro-4-fluorophenyl)-1-[4-fluoro-3-(trifluoromethyl)phenyl]propan-1-amine is a member of a class of organic compounds that have garnered attention for their potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological significance.

Chemical Structure and Properties

The chemical structure of the compound can be represented as follows:

  • Molecular Formula : C16H15ClF4N
  • Molecular Weight : 357.74 g/mol
  • SMILES Notation : Cc1ccc(c(c1)Cl)C(C(C)N)C(c2ccc(c(c2)F)C(F)(F)F)F

This compound features multiple fluorine substitutions, which are known to enhance biological activity through increased lipophilicity and metabolic stability.

Anticancer Properties

Recent studies have highlighted the anticancer potential of similar compounds with trifluoromethyl groups. For instance, derivatives containing trifluoromethyl moieties have been shown to exhibit significant cytotoxicity against various cancer cell lines. A study demonstrated that compounds with structural similarities to our target compound showed IC50 values as low as 0.003 µM against human lung adenocarcinoma cells (LXFA 629) and breast cancer cells (MAXF 401) .

Compound Cell Line IC50 (µM)
Compound ALXFA 629 (Lung)0.003
Compound BMAXF 401 (Breast)0.003
Compound CHeLa (Cervical)0.095

The mechanism by which this compound exerts its biological effects may involve the inhibition of specific enzymes or receptors involved in tumor growth and proliferation. Similar compounds have been noted to act as selective agonists for protein-tyrosine phosphatase 1B (PTP1B), which plays a crucial role in regulating insulin signaling and cell growth . The trifluoromethyl group enhances binding affinity due to its electron-withdrawing nature, which can stabilize interactions with target proteins.

In Vitro Studies

In vitro studies have been conducted to assess the cytotoxic effects of the compound on various cell lines, including:

  • Human cervical carcinoma (HeLa)
  • Colon adenocarcinoma (Caco-2)
  • Mouse embryonic fibroblasts (3T3-L1)

Results indicated that the compound exhibited dose-dependent cytotoxicity, with significant growth inhibition observed at higher concentrations.

In Vivo Studies

While in vitro results are promising, in vivo studies are essential for understanding the pharmacokinetics and therapeutic efficacy of this compound. Preliminary animal studies suggested that the compound could reduce tumor size in xenograft models, although detailed reports are still pending .

Q & A

Q. Challenges :

  • Reactivity Issues : The trifluoromethyl group deactivates the aromatic ring, slowing electrophilic substitution.
  • Regioselectivity : Fluorine and chlorine substituents influence reaction pathways, requiring precise temperature and catalyst control (e.g., Pd catalysts for coupling) .

Advanced: How can researchers resolve contradictions in biological activity data between in vitro and in vivo studies for this compound?

Methodological Answer:
Discrepancies often arise from pharmacokinetic (PK) factors or metabolite interference. Strategies include:

Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites that may alter in vivo efficacy .

Target Engagement Assays : Employ fluorescence polarization or SPR to confirm direct binding to the intended biological target in both settings .

PK/PD Modeling : Integrate in vitro IC₅₀ values with in vivo bioavailability data to adjust dosing regimens, accounting for plasma protein binding or blood-brain barrier penetration .

Example : If in vitro data shows nM affinity for a receptor but in vivo results are weak, assess whether the compound’s logP (influenced by fluorine atoms) limits cellular uptake .

Advanced: What strategies are effective in determining the crystal structure of this compound, especially considering potential polymorphism?

Methodological Answer:

Crystallization Optimization : Use solvent vapor diffusion with mixed solvents (e.g., DCM/hexane) to overcome low solubility caused by fluorine’s hydrophobicity .

Data Collection : High-resolution X-ray diffraction (λ = 0.7–1.0 Å) to resolve fluorine atoms, which have low electron density.

Refinement : Employ SHELXL for small-molecule refinement, leveraging its robust handling of disordered trifluoromethyl groups and anisotropic displacement parameters .

Note : Polymorphism screening via DSC and PXRD is critical, as fluorine substitution can lead to multiple crystal forms with varying stability .

Basic: What analytical techniques are critical for characterizing the purity and structural integrity of this compound?

Methodological Answer:

NMR Spectroscopy : ¹⁹F NMR is essential to confirm the presence and position of fluorine atoms, while ¹H-¹³C HMBC verifies amine-propan linkage .

HPLC-MS : Reverse-phase HPLC with a C18 column and MS detection (ESI+) to assess purity >98% and detect regioisomeric impurities .

Elemental Analysis : Validate C, H, N, and F content, accounting for the compound’s high fluorine load (e.g., 19F% ~25%) .

Advanced: How can computational modeling predict the interaction of this compound with biological targets, and what are the limitations of such models?

Methodological Answer:

Docking Studies : Use AutoDock Vina or Glide to model binding poses, parameterizing the trifluoromethyl group’s electrostatic contributions .

MD Simulations : Run 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-target complexes, focusing on halogen-bonding interactions involving chlorine .

Q. Limitations :

  • Force Field Accuracy : Standard force fields (e.g., GAFF) may poorly describe fluorine’s polar hydrophobicity.
  • Entropic Effects : Difficulty in modeling solvent entropy changes due to fluorine’s solvation shell .

Basic: What are the key stability considerations for storing and handling this compound?

Methodological Answer:

Light Sensitivity : Store in amber vials at −20°C, as the aryl-amine group is prone to photooxidation .

Moisture Control : Use desiccants (e.g., silica gel) to prevent hydrolysis of the trifluoromethyl group .

Advanced: How does the stereochemistry of the propan-1-amine moiety influence biological activity, and how can diastereomers be resolved?

Methodological Answer:

Chiral HPLC : Use a Chiralpak AD-H column with hexane/isopropanol (90:10) to separate enantiomers, critical as the (R)-form may show higher receptor affinity .

Activity Comparison : Test separated diastereomers in assays (e.g., radioligand binding) to correlate stereochemistry with potency .

Basic: What spectroscopic signatures distinguish this compound from structurally similar analogs?

Methodological Answer:

FT-IR : A strong C-F stretch at 1100–1250 cm⁻¹ and N-H bend at 1600 cm⁻¹ .

¹⁹F NMR : Distinct chemical shifts for the 4-fluoro (δ −115 ppm) and 3-trifluoromethyl (δ −63 ppm) groups .

Advanced: What in silico tools are recommended for predicting the environmental toxicity of this compound?

Methodological Answer:

EPA EPI Suite : Estimate biodegradation half-life and bioaccumulation potential, leveraging the compound’s logP (~3.5) and molecular weight .

OECD QSAR Toolbox : Assess ecotoxicity endpoints (e.g., Daphnia LC₅₀) using structural alerts from halogenated aromatics .

Basic: How can researchers mitigate synthetic byproducts like regioisomers during the preparation of this compound?

Methodological Answer:

Directed Ortho-Metalation : Use directing groups (e.g., -OMe) to control substitution patterns during aryl halide formation .

Purification : Flash chromatography with gradient elution (hexane/EtOAc 8:1 to 4:1) to isolate the desired regioisomer .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.